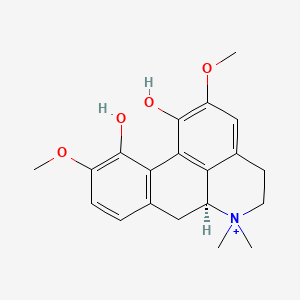

Magnoflorine

Descripción general

Descripción

La magnoflorina es un alcaloide aporfínico cuaternario ampliamente distribuido entre diversas familias de plantas, como Berberidaceae, Magnoliaceae, Papaveraceae y Menispermaceae . Ha sido reconocida por sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, ansiolíticas, inmunomoduladoras, antioxidantes y antifúngicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La magnoflorina se puede sintetizar a través de una serie de pasos enzimáticos. Se deriva metabólicamente de la (S)-reticulina, un intermedio fundamental en la biosíntesis de numerosos subgrupos estructurales de alcaloides bencilisoquinolínicos . La ruta sintética implica:

- Conversión de (S)-reticulina a (S)-corytuberina a través de (S)-corytuberina sintasa/CYP80G2.

- Metilación de (S)-corytuberina a (S)-magnoflorina por (S)-corytuberina-N-metiltransferasa .

Métodos de producción industrial: La producción industrial de magnoflorina típicamente involucra la extracción de fuentes vegetales. Por ejemplo, la magnoflorina se puede aislar de las raíces de Berberis cretica L. utilizando cromatografía de partición en contracorriente (CPC) . Otro método implica la extracción líquida a presión de raíces de plantas pulverizadas utilizando metanol .

Análisis De Reacciones Químicas

Tipos de reacciones: La magnoflorina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La magnoflorina se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la magnoflorina.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos metoxilo e hidroxilo.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y agentes alquilantes para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de magnoflorina .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Magnoflorine has been extensively studied for its pharmacological effects, which include:

- Anti-Diabetic Activity : Research indicates that this compound can lower blood glucose levels and improve metabolic parameters in diabetic models. It has been shown to enhance insulin sensitivity and reduce oxidative stress associated with diabetes .

- Anti-Inflammatory Effects : this compound exhibits potent anti-inflammatory properties by inhibiting key signaling pathways such as MAPK and NF-κB. It has demonstrated efficacy in reducing cytokine expression in various inflammatory conditions, including acute lung injury and peri-implant osteolysis .

- Neuroprotective Effects : Studies have highlighted this compound's potential in treating neurological disorders. It has been observed to reduce cerebral infarct volume and improve neurological function in ischemic stroke models by mitigating oxidative stress and promoting autophagy .

- Anti-Cancer Potential : this compound has been investigated for its role in enhancing the effects of chemotherapeutic agents like doxorubicin in breast cancer cells. It promotes apoptosis and inhibits cancer cell migration and invasion through various signaling pathways .

Anti-Diabetic Effects

A study conducted on diabetic rats demonstrated that treatment with this compound significantly decreased fasting blood glucose levels and improved lipid profiles. The mechanism involved the modulation of metabolic pathways that enhance insulin sensitivity and reduce hyperglycemia-induced oxidative stress .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Fasting Blood Glucose (mg/dL) | 250 ± 15 | 150 ± 10 |

| Total Cholesterol (mg/dL) | 200 ± 20 | 120 ± 15 |

| Triglycerides (mg/dL) | 180 ± 15 | 100 ± 10 |

Anti-Inflammatory Mechanism

In a model of acute lung injury induced by lipopolysaccharide, this compound treatment led to a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The study elucidated that this compound inhibits the activation of NF-κB signaling pathways, thus mitigating inflammation .

| Cytokine Level (pg/mL) | Control Group | This compound Group |

|---|---|---|

| TNF-α | 300 ± 25 | 150 ± 20 |

| IL-6 | 250 ± 30 | 100 ± 15 |

Neuroprotective Effects in Ischemia

In a rat model of middle cerebral artery occlusion (MCAO), this compound administration resulted in significant improvements in neurological scores and reductions in cerebral infarct size. The treatment also reduced markers of oxidative stress, indicating its protective role against neuronal damage during ischemic events .

| Neurological Score | Control Group | This compound Group |

|---|---|---|

| Score (0-18) | 10 ± 2 | 16 ± 1 |

Mecanismo De Acción

La magnoflorina ejerce sus efectos a través de diversos objetivos y vías moleculares:

Antiinflamatorio: Inhibe la vía NF-κB, reduciendo la inflamación.

Ansiolítico: Actúa como un agonista en el receptor β2-adrenérgico.

Anticancerígeno: Induce la apoptosis e inhibe la progresión del ciclo celular en las células cancerosas.

Comparación Con Compuestos Similares

La magnoflorina se compara con otros compuestos similares como la berberina, la palmatina y la jatrorrizina:

Berberina: Tanto la magnoflorina como la berberina exhiben propiedades antiinflamatorias y anticancerígenas.

Palmatina: Similar a la magnoflorina, la palmatina tiene actividades antiinflamatorias y antioxidantes.

En conclusión, la magnoflorina es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y sus diversas actividades farmacológicas la convierten en un tema valioso de investigación en curso.

Actividad Biológica

Magnoflorine, a natural alkaloid primarily found in various plant species, has garnered attention for its diverse biological activities. This article synthesizes recent research findings on the pharmacological effects of this compound, highlighting its antioxidant, antidiabetic, anticancer, and neuroprotective properties.

Overview of this compound

This compound is an isoquinoline alkaloid that exhibits a range of biological effects. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier further enhances its significance in treating central nervous system conditions.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It demonstrates a strong capacity to scavenge free radicals, comparable to well-known antioxidants like Trolox and BHT. In a study measuring the DPPH· scavenging effect, this compound exhibited an IC50 value that was lower than that of BHT, suggesting its potential as a natural antioxidant in food and pharmaceutical applications .

Antidiabetic Effects

This compound has shown promising results in managing diabetes by inhibiting key metabolic enzymes linked to glucose metabolism. It effectively inhibits α-glycosidase and has been demonstrated to have a Ki value of 5.99 nM against this enzyme. Such inhibition can lead to reduced postprandial blood glucose levels, making it a candidate for diabetes management .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including ovarian cancer cells resistant to cisplatin. Mechanistically, this compound modulates autophagy and apoptosis pathways by decreasing the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic markers such as Bax and cleaved caspase-3 .

Case Study: Ovarian Cancer

In a study focusing on ovarian cancer (OC), this compound treatment resulted in a significant increase in apoptotic cell populations and decreased protective autophagy markers. This suggests that this compound could enhance the sensitivity of OC cells to chemotherapy agents like cisplatin .

Neuroprotective Effects

This compound's neuroprotective properties have been validated in models of cerebral ischemia. In rodent studies, it reduced infarct volume and improved neurological outcomes following induced ischemic events. The compound was found to decrease oxidative stress markers while enhancing levels of protective antioxidants such as glutathione (GSH) .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability when administered orally. In animal studies, it reached peak plasma concentrations within approximately 0.54 hours post-administration with a half-life of around 5.68 hours . This profile supports its potential for therapeutic use.

Summary Table: Biological Activities of this compound

| Biological Activity | Mechanism | Effectiveness |

|---|---|---|

| Antioxidant | Free radical scavenging | Comparable to Trolox |

| Antidiabetic | Inhibition of α-glycosidase | Ki = 5.99 nM |

| Anticancer | Induces apoptosis; modulates autophagy | Effective against cisplatin-resistant cells |

| Neuroprotective | Reduces oxidative stress; enhances GSH levels | Improved outcomes in ischemia models |

Propiedades

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23)/p+1/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRXAIKMLINXQY-ZDUSSCGKSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943972 | |

| Record name | Magnoflorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-09-5 | |

| Record name | (+)-Magnoflorine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2141-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnoflorine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002141095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnoflorine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MAGNOFLORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI8K6962K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.